molecular formula C21H26NO4+ B1257599 Methylnaltrexone [VANDF] CAS No. 916055-93-1

Methylnaltrexone [VANDF]

Cat. No.: B1257599
CAS No.: 916055-93-1
M. Wt: 356.4 g/mol
InChI Key: JVLBPIPGETUEET-GAAHOAFPSA-O
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Description

Methylnaltrexone [VANDF] is a complex organic compound belonging to the morphinan class of alkaloids. This compound is structurally related to morphine and other opioids, and it exhibits significant pharmacological activity, particularly as an opioid receptor antagonist. Its unique structure, characterized by the presence of a cyclopropylmethyl group and an epoxy ring, contributes to its distinct biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylnaltrexone [VANDF] involves multiple steps, starting from simpler precursors. One common synthetic route includes the following steps:

    Formation of the Morphinan Skeleton: This step involves the construction of the core morphinan structure through a series of cyclization reactions.

    Introduction of Functional Groups: Specific functional groups, such as the cyclopropylmethyl and epoxy groups, are introduced through targeted chemical reactions.

    Oxidation and Reduction Reactions: These reactions are used to achieve the desired oxidation state of the compound.

    Purification: The final product is purified using techniques such as chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include:

    Batch Reactors: For controlled synthesis and reaction monitoring.

    Continuous Flow Reactors: For efficient and scalable production.

    Purification Systems: Such as high-performance liquid chromatography (HPLC) for final product isolation.

Chemical Reactions Analysis

Types of Reactions

Methylnaltrexone [VANDF] undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones to alcohols.

    Substitution: Replacement of functional groups with other substituents.

    Hydrolysis: Breaking of chemical bonds through the addition of water.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

    Hydrolysis Conditions: Acidic or basic conditions, depending on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Methylnaltrexone [VANDF] has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying opioid receptor interactions and structure-activity relationships.

    Biology: Investigated for its effects on cellular signaling pathways and receptor binding.

    Medicine: Explored as a potential therapeutic agent for pain management and opioid addiction treatment.

    Industry: Utilized in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

The compound exerts its effects primarily through interaction with opioid receptors, particularly the mu-opioid receptor. The mechanism involves:

    Binding to Receptors: The compound binds to the mu-opioid receptor, blocking the binding of endogenous opioids.

    Inhibition of Signal Transduction: This binding inhibits the signal transduction pathways associated with pain perception and reward.

    Modulation of Neurotransmitter Release: The compound modulates the release of neurotransmitters, reducing pain and addictive behaviors.

Comparison with Similar Compounds

Similar Compounds

    Morphine: A potent opioid analgesic with a similar core structure but different functional groups.

    Naloxone: An opioid antagonist used to reverse opioid overdoses.

    Naltrexone: Another opioid antagonist used for addiction treatment.

Uniqueness

Methylnaltrexone [VANDF] is unique due to its specific functional groups, which confer distinct pharmacological properties. Its ability to selectively bind to opioid receptors and modulate their activity makes it a valuable compound for research and therapeutic applications.

Properties

Methylnaltrexone is a pheriphally-acting μ-opioid antagonists that acts on the gastrointestinal tract inhibit opioid-induced decrease in gastric motility and transit time. Because methylnaltrexone is a quaternary derivative of naltrexone, it produces its gastrointestinal effects without producing analgesic effects or withdrawal symptoms as it does not cross the blood-brain-barrier.

CAS No.

916055-93-1

Molecular Formula

C21H26NO4+

Molecular Weight

356.4 g/mol

IUPAC Name

(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one

InChI

InChI=1S/C21H25NO4/c1-22(11-12-2-3-12)9-8-20-17-13-4-5-14(23)18(17)26-19(20)15(24)6-7-21(20,25)16(22)10-13/h4-5,12,16,19,25H,2-3,6-11H2,1H3/p+1/t16-,19+,20+,21-,22?/m1/s1

InChI Key

JVLBPIPGETUEET-GAAHOAFPSA-O

Isomeric SMILES

C[N+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6

SMILES

C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6

Canonical SMILES

C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6

916055-93-1

solubility

≥5 mg/mL

Synonyms

(5alpha)-17-(cyclopropylmethyl)-3,14-dihydroxy-17-methyl-4,5-epoxymorphinan-17-ium-6-one
17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxymorphinanium-6-one
methyl-naltrexone hydrobromide
methylnaltrexone
methylnaltrexone bromide
morphinan-17-ium-6-one, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-, (5alpha)-
morphinan-17-ium-6-one, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-, bromide, (5alpha,17R)-
morphinanium, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-6-oxo-, (5alpha)-
MRZ 2663BR
MRZ-2663
N-methylnaltrexone bromide
naltrexone MB
naltrexone methobromide
naltrexone methylbromide
naltrexonium methiodide
quaternary ammonium naltrexone
relisto

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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